molecular formula C9H14N4O4 B12846382 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12846382
M. Wt: 242.23 g/mol
InChI Key: OMLLESFFAQVGKX-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog characterized by a pyrimidin-2-one base and a modified oxolane (tetrahydrofuran) sugar moiety. The stereochemistry of the sugar is defined as 2R,4S,5R, with a unique aminooxy (-ONH₂) group at position 4 and a hydroxymethyl (-CH₂OH) group at position 5.

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15)/t5-,6+,8+/m0/s1

InChI Key

OMLLESFFAQVGKX-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)ON

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moiety

  • The sugar component is typically derived from a protected ribose or deoxyribose derivative with stereochemical control at the 2, 4, and 5 positions.
  • The 4-position hydroxyl group is converted to an aminooxy (-ONH2) substituent through nucleophilic substitution or oxime formation strategies.
  • Protecting groups (e.g., silyl ethers, acyl groups) are employed to mask other hydroxyl groups during selective functionalization.
  • The stereochemistry at C2, C4, and C5 is maintained by using chiral starting materials or stereoselective reactions.

Introduction of the Aminooxy Group

  • The aminooxy group is introduced by converting the 4-hydroxyl group into a leaving group (e.g., mesylate or tosylate), followed by displacement with hydroxylamine derivatives.
  • Alternatively, oxime formation from a 4-keto intermediate followed by reduction can yield the aminooxy substituent.
  • Reaction conditions are optimized to prevent epimerization or degradation of the sugar ring.

Coupling with the Pyrimidine Base

  • The pyrimidine base, 4-amino-pyrimidin-2-one, is typically activated or used in its halogenated form (e.g., 4-amino-5-fluoro-pyrimidin-2-one) to facilitate nucleophilic substitution at the anomeric position of the sugar.
  • Glycosylation is performed under Lewis acid catalysis or via Vorbrüggen-type conditions to form the N-glycosidic bond.
  • The reaction is stereoselective to favor the β-anomer, consistent with natural nucleosides.

Deprotection and Purification

  • After coupling, protecting groups are removed under mild acidic or basic conditions to yield the free nucleoside.
  • Purification is achieved by chromatographic techniques such as reverse-phase HPLC.
  • Final product characterization includes NMR, mass spectrometry, and optical rotation to confirm structure and stereochemistry.

Research Findings and Data Summary

Step Description Key Reagents/Conditions Notes
1 Sugar preparation with stereocontrol Protected ribose derivatives, chiral catalysts Ensures correct (2R,4S,5R) configuration
2 Aminooxy group introduction Mesylation/tosylation, hydroxylamine derivatives Selective substitution at C4 hydroxyl
3 Glycosylation with pyrimidine base Lewis acids (e.g., TMSOTf), halogenated pyrimidines Stereoselective N-glycosidic bond formation
4 Deprotection and purification Acid/base hydrolysis, HPLC Yields pure nucleoside analog

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other pyrimidine nucleosides such as 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one and its deuterated analogs. The key difference lies in the substitution at the 4-position of the sugar ring (aminooxy vs. hydroxy), which requires additional synthetic steps for aminooxy installation.

Summary of Key Research Insights

  • The aminooxy substitution enhances the compound’s potential for biological activity by introducing a reactive functional group capable of forming oxime linkages or interacting with biomolecules.
  • Stereochemical integrity is critical for biological recognition; thus, synthetic routes emphasize stereoselective transformations.
  • Multi-step organic synthesis with protecting group strategies is essential to achieve the target compound.
  • The compound’s preparation is supported by patent literature describing related 5-position modified pyrimidines and nucleoside analogs.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases, and can inhibit their activity. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nucleoside analogs, many of which are FDA-approved therapeutics. Below is a detailed comparison of its structural and functional attributes with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Sugar Substituents (Oxolane) Base Modifications Therapeutic Use Key References
Target Compound 4-aminooxy, 5-hydroxymethyl (2R,4S,5R) 4-amino-pyrimidin-2-one Under investigation*
Gemcitabine 3,3-difluoro, 4-hydroxy, 5-hydroxymethyl (2R,4R,5R) 4-amino-pyrimidin-2-one NSCLC, pancreatic cancer
Cytarabine 3,4-dihydroxy, 5-hydroxymethyl (2R,3S,4S,5R) 4-amino-pyrimidin-2-one Acute myeloid leukemia
Zalcitabine (ddC) 5-hydroxymethyl (2R,5S) 4-amino-pyrimidin-2-one HIV (reverse transcriptase inhibitor)
Decitabine 4-hydroxy, 5-hydroxymethyl (2R,4S,5R) 4-amino-1,2-dihydro-1,3,5-triazin-2-one Myelodysplastic syndromes
5-Fluorocytidine 3,4-dihydroxy, 5-hydroxymethyl (2R,3R,4S,5R) 5-fluoro-pyrimidin-2-one Antiviral/anticancer (preclinical)
Clofarabine 4-fluoro, 3-hydroxy (2R,3R,4S,5R) 2-chloro-6-amino-purine Pediatric leukemia

* The aminooxy group may enhance metabolic stability or alter enzyme interactions compared to hydroxylated analogs.

Key Structural and Functional Insights

Sugar Modifications: The aminooxy group at position 4 of the oxolane is a rare feature, differing from the hydroxyl (-OH) or fluoro (-F) groups in gemcitabine, cytarabine, and clofarabine. Stereochemistry: The 2R,4S,5R configuration aligns with natural deoxyribose but contrasts with zalcitabine (2R,5S), which lacks a hydroxyl/aminooxy group at position 4 .

Base Modifications :

  • The pyrimidin-2-one base is conserved in gemcitabine, cytarabine, and zalcitabine, while decitabine uses a triazin-2-one base, altering hydrogen-bonding interactions with target enzymes like DNA methyltransferases .
  • Halogenation (e.g., 5-fluoro in 5-fluorocytidine, 2-chloro in clofarabine) enhances base-pairing disruption or enzyme inhibition, a feature absent in the target compound .

Therapeutic Implications: Gemcitabine and cytarabine are frontline chemotherapeutics but face challenges like resistance (e.g., deoxycytidine kinase deficiency) and toxicity . The aminooxy group in the target compound may bypass such resistance mechanisms.

Table 2: Research Findings on Mechanism and Resistance

Compound Mechanism of Action Resistance Factors Research Insights
Target Compound Likely DNA/RNA incorporation or enzyme inhibition Not reported Aminooxy group may enhance stability
Gemcitabine Incorporation into DNA, inhibition of ribonucleotide reductase Deoxycytidine kinase deficiency Synergistic with platinum agents
Cytarabine DNA chain termination Cytidine deaminase overexpression High-dose regimens for leukemia
Decitabine DNA hypomethylation (DNMT inhibition) DNMT3A mutations Efficacy in myelodysplastic syndromes

Biological Activity

The compound 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂N₄O₄
  • Molecular Weight : 228.21 g/mol
  • CAS Number : 2353-33-5
  • Purity : Specifications vary; typically stored in a dark place at -20°C to maintain stability.

Antiviral Properties

Research indicates that compounds similar to 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one exhibit antiviral properties, particularly against HIV. These compounds function as nucleoside analogs, inhibiting reverse transcriptase—an enzyme critical for viral replication. The compound may also interact with other viral targets, enhancing its efficacy.

Enzymatic Interactions

Studies have shown that this compound can influence various enzymatic pathways. For instance, it may act as a substrate or inhibitor for specific kinases or phosphatases involved in nucleotide metabolism. This interaction can lead to altered phosphorylation states of proteins, impacting cellular signaling pathways.

In Vitro Studies

  • Antiviral Activity Against HIV :
    • A study demonstrated that the compound effectively inhibited HIV replication in cell cultures. The mechanism was attributed to its ability to mimic natural nucleotides, leading to chain termination during viral RNA synthesis.
    • Reference : Michailidis E et al., J Biol Chem (2014).
  • Cellular Uptake and Metabolism :
    • Research indicated that the compound is rapidly taken up by human peripheral blood mononuclear cells (PBMCs), where it is phosphorylated to its active triphosphate form, exhibiting prolonged intracellular retention.
    • Reference : Stoddart CA et al., Antimicrob Agents Chemother (2015).

Animal Models

In vivo studies using humanized mice showed promising results for the compound's efficacy in suppressing viral loads in models of HIV infection. The pharmacokinetic profile suggested high plasma concentrations and a long half-life, indicating potential for once-daily dosing regimens.

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
AntiviralInhibits reverse transcriptaseMichailidis E et al., 2014
Cellular UptakeRapid uptake and phosphorylation in PBMCsStoddart CA et al., 2015
Enzymatic InteractionModulates kinase activity affecting nucleotide metabolismOngoing studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.